Product packaging for Aluminum chlorate(Cat. No.:CAS No. 15477-33-5)

Aluminum chlorate

Cat. No.: B096901
CAS No.: 15477-33-5
M. Wt: 277.33 g/mol
InChI Key: QFIGQGUHYKRFAI-UHFFFAOYSA-K
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Description

Aluminum chlorate (Al(ClO₃)₃) is an inorganic salt composed of aluminum, chlorine, and oxygen. It exists in anhydrous, monohydrate, and dihydrate forms, with the anhydrous form having the highest aluminum concentration . Key properties include:

  • Molecular weight: 133.45 g/mol
  • Density: 2.44 g/cm³
  • Melting point: 564°C
  • Boiling point: 872°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlCl3O9 B096901 Aluminum chlorate CAS No. 15477-33-5

Properties

CAS No.

15477-33-5

Molecular Formula

AlCl3O9

Molecular Weight

277.33 g/mol

IUPAC Name

aluminum;trichlorate

InChI

InChI=1S/Al.3ClHO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3

InChI Key

QFIGQGUHYKRFAI-UHFFFAOYSA-K

SMILES

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Al+3]

Canonical SMILES

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Al+3]

Other CAS No.

15477-33-5

Origin of Product

United States

Scientific Research Applications

Explosive Formulations

One of the primary applications of aluminum chlorate is in the formulation of explosives. Research conducted by the Lawrence Livermore National Laboratory and Los Alamos National Laboratory indicates that aluminum can enhance the performance of chlorate-based explosives. The study explored the effects of adding aluminum to potassium chlorate mixtures, revealing that:

  • Detonation Velocity : The addition of aluminum to stoichiometric mixtures can lead to variations in detonation velocity. While some tests showed increased performance, others indicated a decrease as the ratio of aluminum to fuel increased .
  • Impulse and Blast Effects : Kinetic plate tests demonstrated that mixtures containing aluminum produced greater impulse than non-aluminized mixtures. This suggests that aluminum enhances the late-time combustion effects, contributing to overall blast potential .

Water Treatment

This compound plays a significant role in water treatment processes. It acts as a coagulant, facilitating the removal of impurities from water sources. Key aspects include:

  • Coagulation Process : When introduced into water, this compound forms flocs that attract and bind suspended particles, allowing for their removal through sedimentation and filtration. This process is essential for ensuring safe drinking water and treating wastewater .
  • Environmental Impact : The use of this compound in water treatment contributes to environmental sustainability by improving water quality and reducing pollutants in effluents .

Neurotoxicology Research

Recent studies have investigated the neurotoxic effects of aluminum compounds, including this compound. Chronic exposure has been linked to neurodegenerative diseases such as Alzheimer's disease:

  • Neurobehavioral Effects : A study on rats exposed to aluminum chloride revealed significant increases in amyloid-beta and phosphorylated tau levels, both associated with Alzheimer's pathology. Additionally, behavioral assessments indicated impairments in learning and memory functions .
  • Oxidative Stress : Chronic exposure resulted in oxidative stress markers elevation and inflammatory cytokine increases, suggesting a mechanistic link between aluminum exposure and neuronal damage .

Case Studies

StudyFocusFindings
Lawrence Livermore National LaboratoryExplosivesEnhanced performance with aluminum in potassium chlorate mixtures; variations in detonation velocity observed .
Rat Study on Aluminum ChlorideNeurotoxicityChronic exposure linked to Alzheimer's disease markers; significant behavioral changes noted .
Water Treatment EfficacyCoagulationEffective removal of impurities using this compound; improved water quality demonstrated .

Chemical Reactions Analysis

Thermal Decomposition

Aluminum chlorate undergoes thermal decomposition to form aluminum chloride and oxygen gas. This reaction is critical in pyrotechnic applications due to rapid gas release:

2Al ClO3 32AlCl3+9O22\text{Al ClO}_3\text{ }_3\rightarrow 2\text{AlCl}_3+9\text{O}_2\uparrow

This process is highly exothermic and contributes to the compound’s explosive properties6.

Reactions in Explosive Compositions

This compound is widely used in explosive mixtures, where it reacts with fuels like aluminum powder or hydrocarbons. Key findings include:

  • Fuel-rich mixtures (excess aluminum) enhance late-time impulse and energy release due to secondary combustion of aluminum with reaction byproducts (e.g., CO₂, H₂O) .

  • Stoichiometric mixtures (balanced oxidizer-to-fuel ratios) exhibit optimal detonation velocities and stability .

Mixture TypeDetonation Velocity (m/s)Key Characteristics
Fuel-rich~2,400Higher late-time impulse, increased gas volume
Stoichiometric~2,600Balanced energy release, stable propagation
Fuel-lean~2,200Lower performance, incomplete combustion

Data derived from rate stick tests and Cheetah 6.0 thermochemical simulations .

Hydrolysis and Moisture Sensitivity

This compound reacts violently with water, producing hydrochloric acid (HCl) and chlorine dioxide (ClO₂), which further decompose:

Al ClO3 3+H2OAl OH 3+3HClO3\text{Al ClO}_3\text{ }_3+\text{H}_2\text{O}\rightarrow \text{Al OH }_3+3\text{HClO}_34HClO32ClO2+2HClO4+O2+H2O4\text{HClO}_3\rightarrow 2\text{ClO}_2\uparrow +2\text{HClO}_4+\text{O}_2\uparrow +\text{H}_2\text{O}

Moisture exposure accelerates decomposition, posing fire risks and reducing storage stability .

Reaction with Sulfur and Organic Compounds

In pyrotechnic compositions, this compound reacts with sulfur to produce sulfuric acid (H₂SO₄), which further reacts with chlorate:

Al ClO3 3+SAl2(SO4)3+HCl+H2\text{Al ClO}_3\text{ }_3+\text{S}\rightarrow \text{Al}_2(\text{SO}_4)_3+\text{HCl}+\text{H}_2\uparrow

This reaction chain generates corrosive byproducts (e.g., HCl) and destabilizes mixtures over time .

Catalytic Effects in Combustion

Aluminum additives in chlorate mixtures alter reaction dynamics:

  • Slow aluminum oxidation contributes to prolonged energy release, enhancing blast effects.

  • Particle size influences reaction rates, with finer powders increasing combustion efficiency .

Comparison with Similar Compounds

Aluminum Chloride (AlCl₃)

  • Chemical Properties : A Lewis acid with strong electron-accepting capabilities, used as a catalyst in organic reactions (e.g., Friedel-Crafts alkylation) .
  • Reactivity : Reacts exothermically with water, releasing hydrochloric acid (HCl) instead of ClO₂ .
  • Applications : Petrochemical refining, pharmaceuticals, and wood preservation .
  • Safety : Causes severe skin burns; requires handling with neoprene gloves and ventilation .
Property Aluminum Chlorate Aluminum Chloride
Formula Al(ClO₃)₃ AlCl₃
Water Reactivity Releases ClO₂ Releases HCl
Primary Use Mining, paper production Catalyst, pharmaceuticals
Environmental Impact Water/air pollution Corrosive, aquatic toxicity

Aluminum Oxide (Al₂O₃) and Hydroxide (Al(OH)₃)

  • Solubility : Insoluble in water, unlike this compound .
  • Applications : Al₂O₃ is used in ceramics and abrasives; Al(OH)₃ in antacids and flame retardants .
  • Safety : Low toxicity compared to chlorate and chloride .

Aluminum Nitrate (Al(NO₃)₃) and Sulfate (Al₂(SO₄)₃)

  • Oxidizing Capacity : Nitrate acts as a mild oxidizer, but chlorate is more potent due to ClO₃⁻ .
  • Uses : Nitrate in explosives; sulfate in water treatment and tanning .
  • Water Solubility : All three (chlorate, nitrate, sulfate) are highly soluble, but their anions dictate reactivity .

Key Differentiators of this compound

  • Oxidizing Power : Chlorate (ClO₃⁻) provides strong oxidative capacity, making it useful in pyrotechnics and explosives, unlike chloride or sulfate .
  • Thermal Stability : Decomposes at high temperatures (564°C), releasing oxygen and toxic gases, whereas AlCl₃ sublimes at 180°C .
  • Environmental Persistence : Chlorate ions persist in water, posing long-term ecological risks compared to chloride, which hydrolyzes to HCl .

Preparation Methods

Experimental Setup and Reaction Mechanism

The reduction process developed by Lee et al. utilizes iron chloride (FeCl₃) extracted from steel pickling waste and aluminum scrap (e.g., cans, foil). In a sealed argon-atmosphere reactor, the reaction proceeds at 450°C for 5 hours:

FeCl3+AlAlCl3+FeΔG=290 kJ/mol\text{FeCl}3 + \text{Al} \rightarrow \text{AlCl}3 + \text{Fe} \quad \Delta G^\circ = -290~\text{kJ/mol} \quad \text{}

The exothermic reaction generates a gaseous mixture of AlCl₃ and unreacted FeCl₃, which condenses upon cooling. A secondary distillation step at 150°C separates AlCl₃ (sublimation point: 180°C) from FeCl₃ (sublimation point: 315°C), yielding 92–95% pure AlCl₃.

Table 1: Key Parameters for the Reduction Process

ParameterValue/Range
Reaction Temperature450°C
Reaction Time5 hours
Argon Flow Rate2.5 L/min
FeCl₃:Al Molar Ratio1.2:1
Distillation Temperature150°C
Final Purity (EDX)95.3% Al, 4.7% Cl

Impurity Control and Scalability

X-ray diffraction (XRD) analysis confirmed the absence of FeCl₃ peaks in the final product, while energy-dispersive X-ray spectroscopy (EDX) detected residual oxygen (0.4 wt%) from minor oxide formation. The process achieves 78–82% aluminum recovery from scrap, reducing raw material costs by 40% compared to virgin aluminum. However, the method’s batch nature limits throughput to 50–60 kg/day in pilot-scale trials, necessitating continuous reactor designs for industrial adoption.

Molten Aluminum Chlorination with Chlorine Gas

Reactor Design and Continuous Operation

The patented molten aluminum process involves chlorinating molten aluminum (750–900°C) in a refractory-lined reactor. Chlorine gas is injected through a graphite sparger, producing vaporous AlCl₃:

2Al(l)+3Cl2(g)2AlCl3(g)ΔH=1,406 kJ/mol2\text{Al}{(l)} + 3\text{Cl}{2(g)} \rightarrow 2\text{AlCl}_{3(g)} \quad \Delta H^\circ = -1,406~\text{kJ/mol} \quad \text{}

A fluid salt layer (NaAlCl₄/NaFeCl₄) floats atop the molten aluminum, scrubbing iron impurities from the ascending AlCl₃ vapor. At 2-inch salt layer depth, iron content in AlCl₃ drops from 150 ppm to ≤10 ppm.

Table 2: Industrial Chlorination Process Metrics

ParameterValue/Range
Molten Aluminum Temperature750–900°C
Chlorine Feed Rate120–150 kg/hr
Salt Layer Depth0.25–2 inches
Reactor Throughput1.2–1.8 tons/day
Energy Consumption1,050 kWh/ton AlCl₃
Final Iron Impurity5–10 ppm

Energy Recovery and Byproduct Management

The highly exothermic reaction (1,406 kJ/mol) generates excess heat, which preheats incoming chlorine gas via shell-and-tube exchangers, improving energy efficiency by 18%. Sodium ferric chloride (NaFeCl₄) byproducts accumulate in the salt layer and are periodically drained for iron recovery. This closed-loop system achieves 99.2% chlorine utilization, minimizing emissions.

Comparative Analysis of Synthesis Methods

Economic and Environmental Trade-offs

The scrap-based reduction process offers lower capital costs ($1.2M vs. $3.5M for chlorination plants) but higher labor requirements for scrap sorting. In contrast, molten chlorination provides superior purity (99.9% vs. 95.3%) and continuous operation, making it preferable for pharmaceutical-grade AlCl₃. Life-cycle assessments show the scrap method reduces CO₂ emissions by 62% compared to conventional chlorination, primarily due to avoided aluminum smelting.

Purity and Catalytic Performance

Catalytic testing reveals that scrap-derived AlCl₃ achieves 84% yield in ethylbenzene production (Friedel-Crafts alkylation), versus 93% for molten chlorination AlCl₃. The difference stems from residual organics in scrap aluminum, necessitating post-synthesis sublimation for high-end applications.

Recent Advances in Aluminum Chloride Synthesis

Plasma-Assisted Chlorination

Emerging non-thermal plasma reactors enable AlCl₃ synthesis at 300–400°C, 45% below conventional temperatures. Initial trials show 88% conversion with nanoscale Al powders, though scalability remains unproven.

Electrochemical Recovery of FeCl₃

Integrating electrolytic cells into the scrap process allows FeCl₃ regeneration from NaFeCl₄ byproducts, reducing iron chloride costs by 70% . Pilot systems demonstrate 94% FeCl₃ recovery efficiency, enhancing process sustainability.

Q & A

Basic Research Questions

Q. What are the critical chemical and physical properties of aluminum chlorate that influence experimental design?

  • Methodological Answer: this compound (Al(ClO₃)₃) has a molecular weight of 133.45 g/mol, a density of 2.44 g/cm³, and phase transition points at 564°C (melting) and 872°C (boiling). Its anhydrous and hydrated forms (mono-/dihydrate) exhibit distinct solubility profiles, requiring controlled humidity during handling. Researchers should prioritize thermogravimetric analysis (TGA) to assess hydration effects and differential scanning calorimetry (DSC) to study thermal stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer:

  • Engineering Controls: Use fume hoods for powder handling to prevent inhalation .
  • PPE: Wear nitrile gloves and Tyvek® suits to avoid skin contact; neoprene gloves if hydrogen chloride gas is generated .
  • Storage: Store in airtight containers in cool, dry areas away from reductants (e.g., organic materials, metals like aluminum) to prevent violent reactions .
  • Emergency Measures: Install eyewash stations and showers, and monitor airborne concentrations via gas chromatography .

Q. How can researchers distinguish between anhydrous and hydrated this compound in experimental workflows?

  • Methodological Answer:

  • Thermal Analysis: Use TGA to quantify water loss in hydrated forms (e.g., dihydrate loses ~13.5% mass at 100–150°C) .
  • Solubility Tests: Compare dissolution rates in polar solvents (e.g., water vs. ethanol) under controlled humidity .
  • XRD: Confirm crystal structure differences; hydrated forms show distinct lattice parameters .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal decomposition pathways be resolved?

  • Methodological Answer: Discrepancies in reported decomposition temperatures (e.g., 300–600°C) may arise from impurities or hydration. To resolve:

  • Controlled Replication: Synthesize high-purity samples via recrystallization and characterize using elemental analysis .
  • Multi-Method Validation: Combine DSC, TGA, and mass spectrometry to identify intermediate species (e.g., ClO₂ gas) and validate kinetic models .

Q. What mechanistic insights explain this compound’s reactivity with organic compounds?

  • Methodological Answer: this compound acts as a strong oxidizer, reacting exothermically with organics via radical pathways. To study:

  • Kinetic Profiling: Use isothermal calorimetry to measure reaction rates with model compounds (e.g., toluene) under varying O₂ levels .
  • Spectroscopic Tracking: Employ FTIR or Raman to detect intermediate radicals (e.g., ClO₂⁻) during controlled pyrolysis .

Q. How do environmental factors like pH modulate this compound’s stability in aquatic systems?

  • Methodological Answer:

  • pH-Dependent Hydrolysis: At pH < 4, Al³+ hydrolyzes to Al(H₂O)₆³+, increasing solution acidity and accelerating ClO₃⁻ reduction. At pH > 7, Al(OH)₃ precipitates, altering redox dynamics .
  • Experimental Design: Conduct batch experiments with buffered solutions (pH 2–10), track ClO₃⁻ degradation via ion chromatography, and model using Arrhenius plots .

Q. What strategies mitigate this compound’s environmental impact in industrial research?

  • Methodological Answer:

  • Waste Treatment: Neutralize effluent with Ca(OH)₂ to precipitate Al(OH)₃ and ClO₃⁻, followed by photocatalytic degradation of residual chlorate .
  • Alternative Oxidizers: Test potassium perchlorate or cerium nitrate in reactions requiring high oxidative power but lower ecotoxicity .

Q. How can this compound’s catalytic role in oxidation reactions be optimized?

  • Methodological Answer:

  • Surface Modification: Dope Al(ClO₃)₃ with transition metals (e.g., Fe³+) to enhance electron transfer in model oxidations (e.g., alcohol → ketone) .
  • Operando Studies: Use XAS (X-ray absorption spectroscopy) to monitor active sites during catalysis .

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